GLP-1 (7-37) acetate
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Overview
Description
GLP-1 (7-37) acetate: is a truncated, bioactive form of glucagon-like peptide-1 (GLP-1) that is produced through the processing of proglucagon in intestinal endocrine L cells . This compound is known for its potent insulinotropic properties, meaning it stimulates the secretion of insulin in response to glucose . It has a molecular formula of C151H228N40O47 and a molecular weight of 3355.74 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GLP-1 (7-37) acetate typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: GLP-1 (7-37) acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with altered properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
GLP-1 (7-37) acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Industry: Utilized in the development of peptide-based drugs and therapeutic formulations.
Mechanism of Action
GLP-1 (7-37) acetate exerts its effects by binding to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor expressed in various tissues, including the pancreas, gastrointestinal tract, heart, lungs, kidneys, and brain . Upon binding to GLP-1R, the compound activates downstream signaling pathways that enhance insulin secretion from pancreatic β-cells, inhibit glucagon release from α-cells, and promote satiety by acting on neurons in the brain’s satiety center . These actions collectively contribute to improved glucose homeostasis and weight management .
Comparison with Similar Compounds
GLP-1 (7-36) amide acetate: Another truncated form of GLP-1 with similar insulinotropic properties.
GLP-1 (9-36) amide: A shorter fragment of GLP-1 with distinct biological activities.
Uniqueness: GLP-1 (7-37) acetate is unique due to its specific amino acid sequence and potent insulinotropic effects. Unlike other GLP-1 fragments, it has been shown to significantly enhance insulin secretion in a glucose-dependent manner, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[5-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[2-[[5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C151H228N40O47/c1-17-77(10)121(148(236)169-81(14)127(215)177-105(60-87-63-160-92-36-25-24-35-90(87)92)138(226)179-101(56-74(4)5)139(227)188-119(75(6)7)146(234)176-94(37-26-28-52-152)130(218)161-65-111(199)170-93(39-30-54-159-151(156)157)129(217)164-68-118(210)211)190-140(228)103(57-84-31-20-18-21-32-84)180-135(223)99(47-51-116(206)207)175-134(222)95(38-27-29-53-153)172-125(213)79(12)166-124(212)78(11)168-133(221)98(44-48-110(155)198)171-112(200)66-162-132(220)97(46-50-115(204)205)174-136(224)100(55-73(2)3)178-137(225)102(59-86-40-42-89(197)43-41-86)181-143(231)107(69-192)184-145(233)109(71-194)185-147(235)120(76(8)9)189-142(230)106(62-117(208)209)182-144(232)108(70-193)186-150(238)123(83(16)196)191-141(229)104(58-85-33-22-19-23-34-85)183-149(237)122(82(15)195)187-113(201)67-163-131(219)96(45-49-114(202)203)173-126(214)80(13)167-128(216)91(154)61-88-64-158-72-165-88/h18-25,31-36,40-43,63-64,72-83,91,93-109,119-123,160,192-197H,17,26-30,37-39,44-62,65-71,152-154H2,1-16H3,(H2,155,198)(H,158,165)(H,161,218)(H,162,220)(H,163,219)(H,164,217)(H,166,212)(H,167,216)(H,168,221)(H,169,236)(H,170,199)(H,171,200)(H,172,213)(H,173,214)(H,174,224)(H,175,222)(H,176,234)(H,177,215)(H,178,225)(H,179,226)(H,180,223)(H,181,231)(H,182,232)(H,183,237)(H,184,233)(H,185,235)(H,186,238)(H,187,201)(H,188,227)(H,189,230)(H,190,228)(H,191,229)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H4,156,157,159) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYXWQUSHADNBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C151H228N40O47 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3355.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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